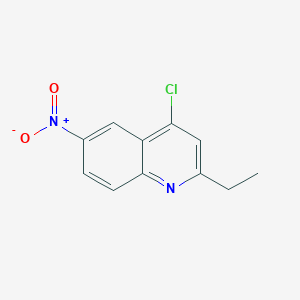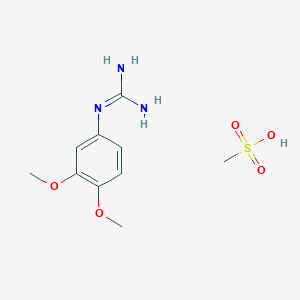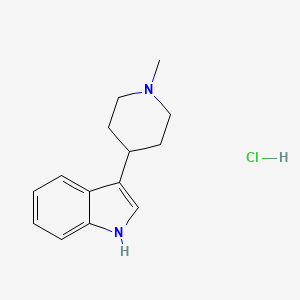
1,3-dimethyl-5-(piperazin-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione hydrochloride
説明
1,3-Dimethyl-5-(piperazin-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione hydrochloride, commonly referred to as DMPS, is an organosulfur compound that is used in a variety of scientific and medical applications. DMPS is a synthetic compound that is used to study the effects of heavy metal toxicity and as a chelating agent. DMPS is also used in the treatment of a variety of diseases and conditions, including heavy metal poisoning, Alzheimer’s disease, and oxidative stress.
科学的研究の応用
DMPS is widely used in scientific research, primarily due to its ability to chelate heavy metals. DMPS is used to study the effects of heavy metal toxicity and as a chelating agent in medical treatments of heavy metal poisoning. DMPS has also been used in the study of Alzheimer’s disease, oxidative stress, and other conditions.
作用機序
DMPS is an organosulfur compound that binds to heavy metals, such as lead, mercury, and arsenic, and forms a complex with them. The DMPS-metal complex is then excreted from the body through the kidneys. This process is known as chelation, and it is the primary mechanism of action for DMPS.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPS depend on the concentration and type of heavy metal present in the body. In general, DMPS is used to chelate and remove heavy metals from the body, which can reduce the toxic effects of heavy metals on the body. DMPS has also been found to have antioxidant, anti-inflammatory, and neuroprotective effects.
実験室実験の利点と制限
The primary advantage of using DMPS in laboratory experiments is its ability to chelate and remove heavy metals from the body. DMPS is relatively easy to synthesize and is widely available, making it an ideal choice for laboratory experiments. However, DMPS is not without its limitations. DMPS is not as effective at chelating certain metals, such as iron, and it can be toxic at high concentrations.
将来の方向性
The potential future directions of DMPS research are numerous. Some potential areas of research include the development of more effective chelating agents, the exploration of new therapeutic applications for DMPS, and the study of the long-term effects of DMPS on the body. Additionally, further research into the biochemical and physiological effects of DMPS could lead to new treatments for heavy metal poisoning and other diseases and conditions.
特性
IUPAC Name |
1,3-dimethyl-5-piperazin-1-ylsulfonylpyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4S.ClH/c1-12-7-8(9(15)13(2)10(12)16)19(17,18)14-5-3-11-4-6-14;/h7,11H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRIZOMDJZEZFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(Piperidin-4-yl)ethyl]pyridine](/img/structure/B1431822.png)

![4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B1431824.png)

![2-Chloro-1-{4-[(4-methoxyphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B1431826.png)


![3-[Methyl(pyridin-4-yl)amino]propanoic acid hydrochloride](/img/structure/B1431832.png)


![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine](/img/structure/B1431836.png)


